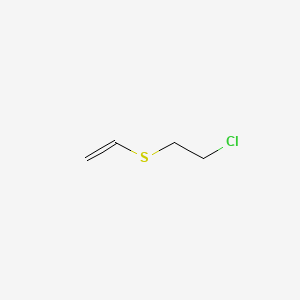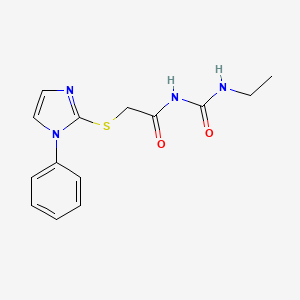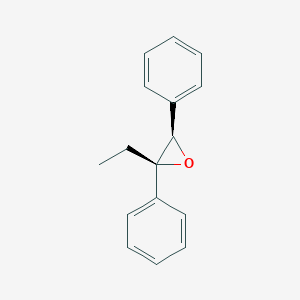
(2R,3R)-2-ethyl-2,3-diphenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-ethyl-2,3-diphenyloxirane is a chiral epoxide compound characterized by its two phenyl groups and an ethyl group attached to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-2,3-diphenyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the resolution of racemic mixtures through chiral chromatography or crystallization techniques can be employed to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-ethyl-2,3-diphenyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-ethyl-2,3-diphenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. The compound’s stereochemistry plays a crucial role in its interactions and the resulting products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-ethyl-2,3-diphenyloxirane: The enantiomer of (2R,3R)-2-ethyl-2,3-diphenyloxirane, with similar chemical properties but different biological activities.
(2R,3R)-2,3-butanediol: Another chiral compound with two stereocenters, used in various industrial applications.
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: A compound with multiple phenyl groups and stereocenters, used in host-guest chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and ethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.
Eigenschaften
Molekularformel |
C16H16O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(2R,3R)-2-ethyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
WTVDAZOYXCCQFU-HZPDHXFCSA-N |
Isomerische SMILES |
CC[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


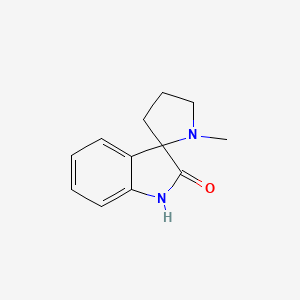
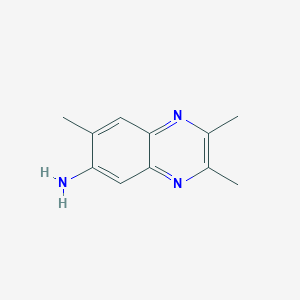


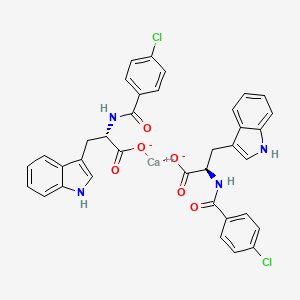
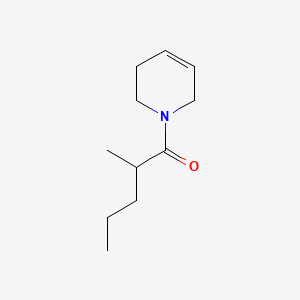
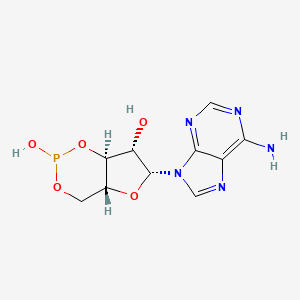

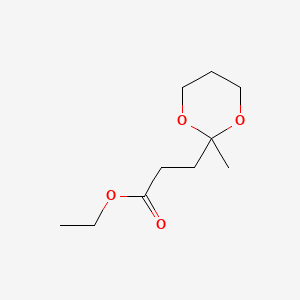
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
